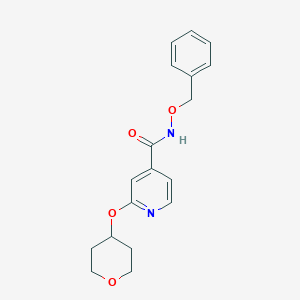

N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Description

N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-(oxan-4-yloxy)-N-phenylmethoxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-18(20-23-13-14-4-2-1-3-5-14)15-6-9-19-17(12-15)24-16-7-10-22-11-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLMQTJERKKMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with isonicotinic acid, which undergoes esterification to form isonicotinic acid methyl ester. This intermediate is then subjected to nucleophilic substitution with benzyloxyamine to introduce the benzyloxy group. The final step involves the protection of the hydroxyl group using tetrahydropyran under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the isonicotinamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(benzyloxy)-isonicotinamide: Lacks the tetrahydropyran ring, making it less sterically hindered.

N-(benzyloxy)-2-hydroxyisonicotinamide: Contains a hydroxyl group instead of the tetrahydropyran ring, altering its reactivity and solubility.

Uniqueness

N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to the presence of the tetrahydropyran ring, which provides additional steric bulk and potential for specific interactions with biological targets. This structural feature can enhance its selectivity and potency in various applications.

Biological Activity

N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 61287387

This compound features a benzyloxy group and a tetrahydro-2H-pyran moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing isonicotinamide derivatives exhibit antimicrobial properties. A study demonstrated that derivatives similar to N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Preliminary studies suggest that N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide may have anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| A549 | 30 |

| HT29 | 28 |

The proposed mechanism of action for the biological activity of N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes in both microbial and cancer cells.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G1 phase, preventing proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is still under investigation. However, preliminary data indicate moderate lipophilicity, suggesting potential for good membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.